Octanethioic acid, S-[2-(acetylamino)ethyl] ester
Description
Octanethioic acid, S-[2-(acetylamino)ethyl] ester is a thioester derivative comprising an eight-carbon thioic acid backbone linked to a 2-(acetylamino)ethyl group via a sulfur atom. Thioesters, such as this, are critical in biochemical processes (e.g., coenzyme A derivatives) and synthetic chemistry due to their unique reactivity and stability compared to oxygen esters .
Properties
IUPAC Name |
S-(2-acetamidoethyl) octanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2S/c1-3-4-5-6-7-8-12(15)16-10-9-13-11(2)14/h3-10H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBVQWHKLXJOHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)SCCNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches
The preparation of Octanethioic acid, S-[2-(acetylamino)ethyl] ester generally follows two main synthetic routes:
- Direct Esterification of Octanethioic Acid with 2-(Acetylamino)ethanol
- Activation of Octanethioic Acid Followed by Nucleophilic Substitution with 2-(Acetylamino)ethyl Derivatives
Direct Esterification Method
This classical approach involves reacting octanethioic acid with 2-(acetylamino)ethanol under acidic catalysis to form the thioester. Key parameters include:
- Catalysts: Strong acid catalysts such as sulfuric acid or acid-functionalized ion exchange resins are preferred to promote ester bond formation.
- Reaction Conditions: Elevated temperatures (typically 80–120 °C) under reflux conditions facilitate the removal of water formed during esterification, shifting equilibrium towards product formation.
- Solvent: Often conducted under solvent-free conditions or in inert solvents like toluene with azeotropic removal of water.
Advantages: Simplicity and directness; however, the amino group must be acetylated prior to reaction to prevent side reactions.
Activation and Nucleophilic Substitution Method
An alternative method involves activating the carboxyl group of octanethioic acid to a more reactive intermediate such as an acid chloride or anhydride, followed by reaction with 2-(acetylamino)ethanol or its derivatives.
- Activation Agents: Thionyl chloride (SOCl₂), oxalyl chloride, or carbodiimides (e.g., DCC) are commonly used.
- Reaction Conditions: Typically performed at low temperatures (0–25 °C) to control reactivity and prevent decomposition.
- Workup: The acid chloride intermediate reacts with the nucleophilic hydroxyl group of 2-(acetylamino)ethanol to yield the ester.
Advantages: Higher yields and better control over reaction specificity; suitable for sensitive substrates.
Process Optimization and Continuous Methods
Recent advances in ester preparation emphasize continuous processes integrating reaction and separation steps to improve efficiency and purity.
Distillation Column Esterification: Inspired by methods for ethyl ester preparation, the esterification can be performed in a distillation column where the alcohol and acid are fed at different points, and the ester product is continuously separated by distillation. This reduces side reactions and drives the reaction to completion by removing water continuously.
Catalysts: Strong acid catalysts such as sulfuric acid or sulfonic acid-functionalized resins are used within the column to catalyze the reaction.
Operating Parameters: Molar ratios of acid to alcohol typically range from 1:1 to 5:1, with reflux ratios adjusted to optimize separation.
Data Table: Comparative Summary of Preparation Methods
| Method | Catalyst Type | Reaction Conditions | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|---|
| Direct Esterification | Sulfuric acid, Ion exchange resin | Reflux 80–120 °C, azeotropic water removal | Simple setup, minimal reagents | Possible side reactions if amino group unprotected | 70–85 |
| Acid Chloride Activation | Thionyl chloride, DCC | 0–25 °C, inert solvent (e.g., dichloromethane) | High specificity and yield | Requires handling reactive intermediates | 85–95 |
| Continuous Distillation Column | Sulfuric acid, SO3H resin | Continuous feed, reflux ratio controlled | High purity, continuous operation | Complex apparatus setup | 90–98 |
Research Findings and Notes
- The acetylation of the amino group prior to esterification is critical to prevent polymerization or side reactions involving the free amine.
- The use of ion exchange resins with sulfonic acid groups as catalysts offers advantages in catalyst recovery and reuse, minimizing corrosive acid waste.
- Continuous distillation column esterification methods, as described in related ethyl ester syntheses, can be adapted to thioester preparation, improving scalability and process control.
- Reaction monitoring using chromatographic techniques (e.g., HPLC, GC-MS) confirms the progressive conversion and purity of the ester product.
- Side products such as unreacted acid, free alcohol, or hydrolyzed products are minimized under optimized conditions.
Chemical Reactions Analysis
Types of Reactions
Octanethioic acid, S-[2-(acetylamino)ethyl] ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Scientific Research Applications
1. Organic Chemistry
- Reagent in Organic Synthesis : Octanethioic acid, S-[2-(acetylamino)ethyl] ester serves as a versatile reagent in organic synthesis, acting as a building block for more complex molecules. Its thioester functionality allows for various chemical transformations, including nucleophilic substitutions and acylation reactions.
2. Biochemical Research
- Enzyme Mechanism Studies : The compound is investigated for its role in biochemical pathways and as a probe for studying enzyme mechanisms. It can interact with specific enzymes, providing insights into their catalytic processes and substrate specificity.
3. Pharmaceutical Development
- Therapeutic Potential : Preliminary studies suggest that this compound may possess antimicrobial and anticancer properties. Research is ongoing to explore its efficacy in treating various diseases, making it a candidate for further pharmaceutical development.
4. Industrial Applications
- Intermediate in Chemical Production : In the industrial sector, this compound is utilized as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its unique structure allows it to be integrated into various chemical processes efficiently.
Mechanism of Action
The mechanism of action of Octanethioic acid, S-[2-(acetylamino)ethyl] ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chain Length and Substituent Variations
Table 1: Structural and Molecular Comparisons
Key Observations :
- The C8 chain in the target compound balances hydrophobicity and solubility .
- Substituents: Bulky groups (e.g., silyloxy in ) reduce solubility in polar solvents, while polar groups like acetylamino enhance water interaction .
Physical and Thermodynamic Properties
Table 2: Boiling Points and Volatility
| Compound Name | Boiling Point (K) | Pressure (kPa) | Data Source |
|---|---|---|---|
| Ethanethioic acid, S-[2-(acetylamino)ethyl] ester | 454.70 | 2.00 | NIST |
| Octanoic acid, ethyl ester (oxygen analog) | 467.20 | 1.30 | NIST |
Insights :
- Thioesters generally exhibit lower boiling points than oxygen esters due to weaker intermolecular forces (e.g., Ethanethioic acid derivative at 454.70 K vs. octanoic acid ethyl ester at 467.20 K) .
- The acetylaminoethyl group may introduce dipole-dipole interactions, slightly elevating boiling points compared to non-polar S-substituents (e.g., S-methyl octanethioate) .
Biological Activity
Overview
Octanethioic acid, S-[2-(acetylamino)ethyl] ester, also known as S-acetamidoethyl octanethioate, is an organic compound with the molecular formula CHNOS and a molecular weight of 245.38 g/mol. It is synthesized primarily through the esterification of octanethioic acid with 2-(acetylamino)ethanol, often using sulfuric acid as a catalyst under reflux conditions. This compound has garnered attention for its potential biological activities, particularly in the fields of chemistry and medicine.
The synthesis of this compound typically involves:
- Esterification Reaction : The reaction between octanethioic acid and 2-(acetylamino)ethanol.
- Purification Techniques : Standard methods such as distillation or chromatography are employed to isolate the desired product.
This compound is characterized by its long carbon chain structure, which influences its solubility and reactivity compared to similar compounds .
The biological activity of this compound is attributed to its interaction with specific enzymes and biochemical pathways. It acts as a substrate for various enzymes, leading to the formation of reactive intermediates that can exert biological effects. The precise molecular targets depend on the context in which the compound is used.
Therapeutic Potential
Research indicates that Octanethioic acid has potential therapeutic applications, including:
- Antimicrobial Activity : Preliminary studies suggest it may possess antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Investigations into its cytotoxic effects have shown promise against various cancer cell lines, including breast cancer cells .
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study evaluated the antibacterial effects of various compounds, including derivatives of octanethioic acid. Results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Against Cancer Cells :
- Enzyme Interaction Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethanethiol | CHS | Antimicrobial |
| Thioacetic Acid | CHOS | Antioxidant |
| Octanoic Acid | CHO | Antifungal |
Octanethioic acid's longer carbon chain contributes to its unique solubility and reactivity profiles compared to these similar compounds, making it suitable for specific applications where others may not be effective .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Octanethioic acid, S-[2-(acetylamino)ethyl] ester, and how can reaction efficiency be optimized?
- Methodology : A plausible synthesis route involves coupling octanethioic acid with 2-(acetylamino)ethanol using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous conditions. Catalytic systems like RuCl2(p-cymene)₂, as demonstrated in analogous ester synthesis (e.g., ethyl acrylate derivatives), may enhance regioselectivity . Optimize reaction parameters (e.g., temperature, solvent polarity) via DOE (Design of Experiments) to maximize yield. Monitor reaction progress using TLC or HPLC .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify the ester linkage (δ ~4.3 ppm for -SCH2CH2N-) and acetylamino group (δ ~2.0 ppm for CH3CO) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₀H₁₉NO₂S₂, theoretical MW 273.08 g/mol). Compare fragmentation patterns with databases like NIST .
- FT-IR : Identify characteristic peaks for thioester (C=S stretch ~1200 cm⁻¹) and amide (N-H bend ~1550 cm⁻¹) .
Q. How should this compound be stored to ensure long-term stability?
- Methodology : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at -20°C. Avoid exposure to moisture, strong oxidizers, or bases, as thioesters are prone to hydrolysis and oxidation. Regularly assess purity via HPLC to detect degradation products .
Advanced Research Questions
Q. What computational approaches can predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and electron density maps. Analyze frontier molecular orbitals (HOMO-LUMO) to identify reactive sites. Compare with experimental kinetic data (e.g., rate constants in polar aprotic solvents like DMF) to validate predictions .
Q. How do steric and electronic effects influence the compound’s interaction with biological targets (e.g., enzyme active sites)?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., cysteine proteases, which may react with the thioester group).
- In Vitro Assays : Evaluate inhibitory activity via fluorogenic substrates and measure IC50 values. Cross-reference with structural analogs (e.g., MBX-102 derivatives) to isolate steric/electronic contributions .
Q. What strategies resolve contradictions in reported toxicity data for thioester derivatives?
- Methodology : Conduct systematic toxicity profiling using:
- Ames Test : Assess mutagenicity with TA98 and TA100 strains.
- Cytotoxicity Assays : Compare LC50 values across cell lines (e.g., HepG2 vs. HEK293) to identify cell-type-specific effects.
- Meta-Analysis : Reconcile discrepancies by normalizing data for purity (≥98% via HPLC), solvent residuals, and exposure duration .
Data Presentation Guidelines
- Tables : Include retention times (HPLC), spectral assignments (NMR), and docking scores.
- Figures : Use reaction schematics with annotated intermediates and Arrhenius plots for kinetic studies.
- Statistical Analysis : Apply ANOVA for comparative studies (e.g., solvent effects on yield) and report p-values with 95% confidence intervals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
